

4-(4-Fluorophenoxy)phenol CAS number 1524-19-2

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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)phenol

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An In-Depth Technical Guide to **4-(4-Fluorophenoxy)phenol** (CAS: 1524-19-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(4-Fluorophenoxy)phenol**, a versatile diaryl ether that serves as a critical building block in pharmaceutical, agrochemical, and materials science research. We will delve into its physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

4-(4-Fluorophenoxy)phenol, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl ether of significant interest in synthetic chemistry.^{[1][2]} Its structure, featuring a terminal phenol group, makes it an ideal nucleophile for further functionalization, while the fluorinated phenyl ring imparts unique electronic properties and enhances metabolic stability and membrane permeability in derivative molecules. This fluorination is a key strategic element in modern drug design, as it can improve the lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).^{[1][2]} Consequently, this compound is not merely a simple intermediate but a cornerstone for developing advanced molecules with tailored properties for diverse applications, from anti-inflammatory drugs to high-performance polymers.^{[1][3][4]}

Physicochemical and Structural Properties

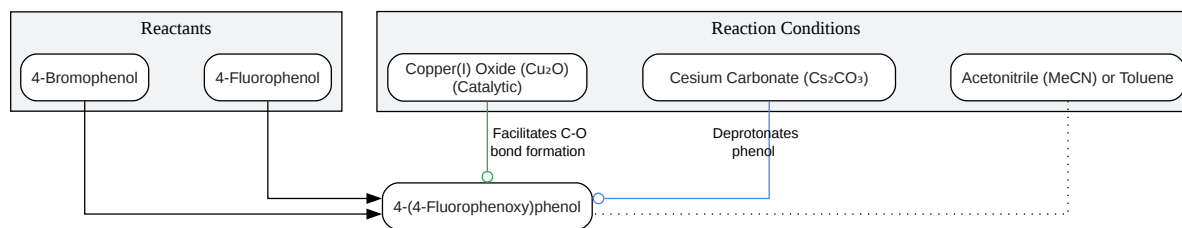
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and formulation. The key characteristics of **4-(4-Fluorophenoxy)phenol** are summarized below.

Property	Value	Source(s)
CAS Number	1524-19-2	[1][5][6]
Molecular Formula	C ₁₂ H ₉ FO ₂	[1][5][6]
Molecular Weight	204.2 g/mol	[1][5]
Appearance	White to beige or pale yellow crystalline solid/needles	[1][2][5]
Melting Point	92 - 98 °C	[1][2][5][6]
Boiling Point (Predicted)	311.0 ± 27.0 °C	[5][6]
Purity	≥ 97% (HPLC)	[1][2][6]
pKa (Predicted)	10.07 ± 0.26	[5]
Storage Temperature	2 - 8 °C	[1][2][5]

Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether linkage is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7][8] This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[7] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper(I) salts, often with ligands, to facilitate the reaction under milder conditions.[8][9]

The causality behind this choice of reaction is its reliability and tolerance for a range of functional groups. The copper(I) catalyst is crucial as it facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the C-O bond, which is mechanistically distinct from and often more efficient for this transformation than palladium-based cross-coupling reactions.[8][9]



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Caption: Ullmann Condensation for **4-(4-Fluorophenoxy)phenol** Synthesis.

Experimental Protocol: Modified Ullmann-Type Synthesis

This protocol is a representative, self-validating system for the synthesis of **4-(4-Fluorophenoxy)phenol**, adapted from modern Ullmann-type procedures.^{[9][10]}

- **Reactor Setup:** To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), 4-fluorophenol (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) oxide (Cu₂O, 0.05 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent the oxidation of the copper(I) catalyst, which would render it inactive.
- **Solvent Addition:** Add anhydrous acetonitrile or toluene via syringe. The choice of a polar aprotic solvent like acetonitrile helps to solubilize the phenoxide salt, while non-polar solvents like toluene can also be effective, especially at higher temperatures.^{[9][10]}
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain vigorous stirring.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reactant (4-bromophenol) indicates completion. This typically requires 12-24 hours.
- **Workup and Isolation:**
 - Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M NaOH(aq) to remove unreacted 4-fluorophenol, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- **Purification and Validation:** Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the next section.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. The following are the expected spectral characteristics for **4-(4-Fluorophenoxy)phenol**.

- **^1H NMR (Proton NMR):** The spectrum will show distinct signals for the aromatic protons. Protons on the fluorinated ring will appear as doublets or multiplets due to coupling with the fluorine atom. Protons on the hydroxyl-bearing ring will also appear as doublets. The phenolic -OH proton will typically be a broad singlet, the chemical shift of which can vary with concentration and solvent.[\[11\]](#)[\[12\]](#)
- **^{13}C NMR (Carbon NMR):** The spectrum will display 12 distinct carbon signals (unless there is accidental overlap). The carbon atom directly bonded to the fluorine will show a large coupling constant (^1JCF), which is a definitive indicator of its presence. The carbons bonded to oxygen will be shifted downfield.[\[11\]](#)[\[13\]](#)

- FT-IR (Infrared Spectroscopy): Key diagnostic peaks include a broad O-H stretch for the phenol group (around 3200-3600 cm^{-1}), C-O-C ether stretches (around 1200-1250 cm^{-1}), and C-F stretches (around 1150-1250 cm^{-1}). Aromatic C=C stretching peaks will be visible in the 1450-1600 cm^{-1} region.[12][14]
- Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M^+) at $m/z = 204.2$. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition $\text{C}_{12}\text{H}_9\text{FO}_2$. [15]

Applications in Research and Drug Development

4-(4-Fluorophenoxy)phenol is a strategic intermediate in multiple high-value R&D sectors. Its utility stems from its diaryl ether core and the presence of two distinct reactive sites: the phenol for O-alkylation or esterification, and the aromatic rings for electrophilic substitution.

- Pharmaceutical Development: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[1][3][4] Phenolic compounds and their derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[16][17][18] The 4-phenoxyphenol skeleton has been identified as a novel core structure for developing potent Androgen Receptor (AR) antagonists for use in anti-prostate cancer agents.[19]
- Agrochemicals: It serves as an intermediate for producing herbicides and fungicides.[1][3] The diaryl ether linkage is a common feature in many commercial pesticides, contributing to their efficacy and stability.
- Polymer and Materials Science: The phenolic group allows this molecule to be incorporated into specialty polymers, such as poly(arylene ether)s.[20] This enhances thermal stability and chemical resistance, making the resulting materials suitable for demanding applications in coatings, adhesives, and organic electronics.[1][3]

Caption: R&D workflow starting from **4-(4-Fluorophenoxy)phenol**.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for **4-(4-Fluorophenoxy)phenol** is limited, its structure is related to 4-fluorophenol, which is

classified as harmful and corrosive.[21][22][23][24] Therefore, stringent safety precautions are warranted.

- Personal Protective Equipment (PPE): Always wear chemical splash goggles or a face shield, nitrile gloves, and a lab coat.[21][23] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[21]
- Handling: Avoid all personal contact, including inhalation and skin/eye contact.[22] Avoid generating dust. Keep the compound away from strong oxidizing agents, acids, bases, and sources of ignition.[21][24]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[21]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[23]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][5][21]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[23][24]

Conclusion

4-(4-Fluorophenoxy)phenol is a high-value chemical intermediate whose strategic importance is anchored in its unique diaryl ether structure, enhanced by a fluorine substituent. Its accessibility via robust synthetic methods like the Ullmann condensation, combined with its versatile reactivity, makes it an indispensable tool for chemists in drug discovery, agrochemical

development, and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to innovate and develop next-generation molecules and materials.

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